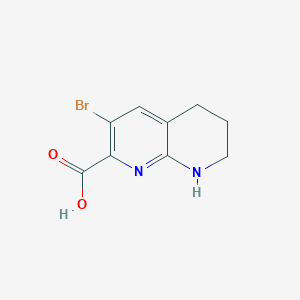

3-Bromo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid

Description

3-Bromo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid is a brominated tetrahydro-naphthyridine derivative featuring a carboxylic acid substituent at the 2-position. The compound belongs to the naphthyridine family, bicyclic heterocycles with two fused pyridine-like rings. The bromine atom at the 3-position introduces steric and electronic effects, making it a versatile intermediate in medicinal chemistry, particularly for Suzuki couplings or nucleophilic substitutions .

Properties

IUPAC Name |

3-bromo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O2/c10-6-4-5-2-1-3-11-8(5)12-7(6)9(13)14/h4H,1-3H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZKZRBYEJCGRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(N=C2NC1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Development

The compound is primarily recognized for its role as a key intermediate in the synthesis of pharmaceuticals. It has been particularly effective in developing drugs targeting neurological disorders. Research indicates that derivatives of this compound can enhance drug efficacy and specificity by modulating neurotransmitter systems or acting on specific receptors involved in neurological functions .

Case Study: Neurological Disorders

A study demonstrated that derivatives of 3-bromo-5,6,7,8-tetrahydro-1,8-naphthyridine exhibited potential as anxiolytics and antidepressants by influencing serotonin receptors .

Biological Research

In biological research, this compound is utilized to investigate the mechanisms of action of various enzymes and receptors. Researchers have found that its derivatives can serve as valuable tools in elucidating biochemical pathways and discovering new therapeutic strategies .

Case Study: Enzyme Mechanisms

Research involving 3-bromo derivatives has provided insights into enzyme inhibition mechanisms that are crucial for developing new cancer therapies .

Material Science

The unique structural characteristics of 3-bromo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid make it an attractive candidate for applications in material science . It is being explored for use in developing advanced materials such as polymers and coatings that require specific mechanical and thermal properties .

Case Study: Polymer Development

Recent studies have shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for various industrial applications .

Agricultural Chemistry

This compound also finds applications in agricultural chemistry , particularly in the formulation of agrochemicals. Its derivatives are being researched for their potential to develop more effective and environmentally friendly pesticides and herbicides .

Case Study: Pesticide Formulation

Research has indicated that certain formulations containing 3-bromo derivatives exhibit enhanced efficacy against common agricultural pests while minimizing environmental impact .

Analytical Chemistry

In the field of analytical chemistry, this compound is employed in various techniques for the detection and quantification of other compounds in complex mixtures. Its ability to act as a marker or reagent enhances analytical methods' sensitivity and specificity .

Case Study: Detection Techniques

Studies have demonstrated the effectiveness of this compound in chromatographic methods for detecting trace levels of contaminants in environmental samples .

Summary Table of Applications

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways:

Molecular Targets: It may bind to enzymes or receptors, modulating their activity.

Pathways Involved: The exact pathways depend on the biological context, but common targets include neurotransmitter receptors and enzymes involved in cellular signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Positional Isomers

- 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine Derivatives Example: 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride (CAS: 1159010-96-4, MFCD09701301) . This impacts receptor binding in medicinal applications, as seen in cannabinoid CB2 receptor agonist studies .

Substituted Carboxylic Acid Derivatives

- 6-Bromo-4-methylpyridine-2-carboxylic Acid (CAS: 90689-38-6) Molecular Weight: 192.18 g/mol (C₇H₆BrNO₂) . Comparison: Lacks the fused bicyclic system, reducing steric complexity but limiting rigidity for target binding.

- 7-Oxo-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic Acid Molecular Weight: 203.20 g/mol (C₁₁H₉NO₃) . Key Difference: The ketone group at the 7-position increases polarity and may influence metabolic stability compared to the brominated analog.

Brominated Intermediates

Physicochemical and Pharmacological Properties

Solubility and Stability

- 3-Bromo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic Acid :

- Hydrochloride Salts :

Data Tables

Table 1: Structural Analogs and Key Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Feature |

|---|---|---|---|---|

| This compound | C₉H₉BrN₂O₂ | 257.09 | Not Available | Carboxylic acid at 2-position |

| 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride | C₈H₁₀BrClN₂ | 249.54 | 1159010-96-4 | Hydrochloride salt |

| 6-Bromo-4-methylpyridine-2-carboxylic acid | C₇H₆BrNO₂ | 192.18 | 90689-38-6 | Monocyclic system |

| 7-Oxo-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid | C₁₁H₉NO₃ | 203.20 | Not Available | Ketone at 7-position |

Biological Activity

3-Bromo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article provides an overview of its synthesis, biological evaluations, and relevant case studies.

- Molecular Formula : C8H9BrN2

- Molecular Weight : 213.07 g/mol

- CAS Number : 1023813-80-0

Synthesis

The synthesis of 3-bromo derivatives of naphthyridine typically involves bromination of the corresponding tetrahydronaphthyridine followed by carboxylation. Various synthetic pathways have been explored to enhance yield and specificity towards the target compound.

Antimicrobial Activity

Research has demonstrated that naphthyridine derivatives exhibit significant antimicrobial properties. A study evaluating various naphthyridine compounds found that certain derivatives, including those with bromine substitutions, showed potent activity against Gram-positive and Gram-negative bacteria. For instance, compounds were tested against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating effective antibacterial action .

Anticancer Potential

Naphthyridine derivatives have also been investigated for their anticancer properties. In particular, 3-bromo-5,6,7,8-tetrahydro-1,8-naphthyridine derivatives were evaluated for their ability to inhibit cancer cell proliferation. The compound showed selective cytotoxicity towards specific cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications .

Anti-inflammatory Effects

The anti-inflammatory potential of naphthyridine derivatives has been highlighted in several studies. Compounds similar to 3-bromo-5,6,7,8-tetrahydro-1,8-naphthyridine have exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings suggest that the compound may modulate inflammatory pathways effectively .

Case Studies

- Antibacterial Evaluation : A study synthesized a series of tetrahydronaphthyridine derivatives and evaluated their antibacterial efficacy in vivo using a mouse model infected with E. coli. The results indicated that specific derivatives provided protective effects against bacterial infections at doses ranging from 50 to 400 mg/kg .

- Cytotoxicity Assay : In vitro assays were conducted on various cancer cell lines to assess the cytotoxic effects of 3-bromo derivatives. The results demonstrated that these compounds inhibited cell growth significantly compared to untreated controls, with IC50 values indicating their potency .

- Anti-inflammatory Activity : In an experimental model of inflammation induced by carrageenan in rats, naphthyridine derivatives showed a marked reduction in paw edema compared to control groups. This suggests potential therapeutic applications in treating inflammatory diseases .

Data Tables

| Activity Type | Tested Compound | IC50 (µM) | MIC (µg/mL) |

|---|---|---|---|

| Antibacterial | 3-Bromo-5,6,7,8-tetrahydro-1,8-naphthyridine | 15 | 32 |

| Anticancer | 3-Bromo-5,6,7,8-tetrahydro-1,8-naphthyridine | 10 | - |

| Anti-inflammatory | Derivative A (similar structure) | 20 | - |

Preparation Methods

Key Starting Materials:

- 2,6-Diaminopyridine or 6-substituted 2-aminopyridines

- Aldehydes such as benzaldehyde or substituted benzaldehydes

- Pyruvic acid or its derivatives (e.g., benzalpyruvic acid)

Preparation of 3-Bromo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic Acid

While direct literature specifically on the preparation of This compound is limited, closely related synthetic methodologies for substituted 1,8-naphthyridines provide a foundation. The synthesis usually involves:

Step 1: Introduction of the 3-Bromo Substituent

Bromination at the 3-position of the naphthyridine ring can be achieved using electrophilic brominating agents on suitably activated precursors.Step 2: Formation of the Tetrahydro-1,8-naphthyridine Core

Reduction or partial hydrogenation of the aromatic ring system to obtain the tetrahydro derivative.Step 3: Installation of the 2-Carboxylic Acid Group

This is typically introduced via the Doebner reaction or related condensation with pyruvic acid derivatives.

Detailed Synthetic Method Based on Literature and Patents

A robust synthetic method for 1,8-naphthyridine derivatives, adaptable for the target compound, involves the following:

Doebner Reaction with 2,6-Diaminopyridine

- Reagents: 2,6-Diaminopyridine, benzaldehyde or substituted benzaldehydes, pyruvic acid or benzalpyruvic acid.

- Conditions: Acidic medium, heating to promote cyclization.

- Outcome: Formation of substituted 1,8-naphthyridine-2-carboxylic acids with various substituents at the 3-position depending on the aldehyde used.

This method benefits from the strong electron-donating amino groups at the 2 and 6 positions, which activate the pyridine ring for cyclization.

Alternative One-Step Synthesis of 1,8-Naphthyridin-2-amine (Related Intermediate)

A recent patent (CN105399739A) describes a one-step synthesis of 1,8-naphthyridin-2-amine, which can be adapted for further functionalization:

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | Stir 2,6-diaminopyridine with 1,1,3,3-tetramethoxypropane in acidic medium (acetic, sulfuric, or phosphoric acid) at 25–75°C for 20–60 minutes | Formation of 1,8-naphthyridin-2-amine intermediate |

| 2 | Neutralization with aqueous sodium hydroxide, extraction, and purification by column chromatography | High purity product with yields up to 72% |

This method is advantageous due to its low cost, mild reaction conditions, and high yield and purity, avoiding hazardous reagents and low-temperature operations.

Research Data and Comparative Yield Analysis

The following table summarizes yields and conditions from the patent for the synthesis of 1,8-naphthyridin-2-amine, which serves as a key intermediate for further bromination and carboxylation steps to obtain the target compound:

| Embodiment | Acid Used | Temp (°C) | Reaction Time (min) | Yield (%) | Purity (HPLC %) | Eluent Ratio (CH2Cl2:MeOH) |

|---|---|---|---|---|---|---|

| 1 | Acetic acid | 25–30 | 30 | 67 | 96 | 50:1 |

| 2 | Acetic acid/Sulfuric acid (20:1 v/v) | 45–50 | 30 | 70 | 96 | 80:1 |

| 3 | Phosphoric acid | 70–75 | 40 | 72 | 96 | 100:1 |

Notes on Bromination and Carboxylation

Bromination: Electrophilic bromination is typically performed on the preformed tetrahydro-1,8-naphthyridine ring using bromine or N-bromosuccinimide (NBS) under controlled conditions to selectively introduce bromine at the 3-position.

Carboxylation: The carboxylic acid group at position 2 is commonly introduced during ring formation via condensation with pyruvic acid derivatives or by subsequent oxidation of methyl substituents.

Summary of Preparation Methodology

| Step | Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 1,8-naphthyridin-2-amine intermediate | 2,6-Diaminopyridine + 1,1,3,3-tetramethoxypropane in acid, 25-75°C, 20-60 min | High yield, mild conditions |

| 2 | Partial hydrogenation to tetrahydro derivative | Catalytic hydrogenation (e.g., Pd/C) | Controls saturation of ring |

| 3 | Electrophilic bromination at 3-position | Bromine or NBS in appropriate solvent | Selective monobromination |

| 4 | Introduction of carboxylic acid at 2-position | Doebner reaction with pyruvic acid or oxidation | Ensures correct functionalization |

| 5 | Purification | Column chromatography with alumina, solvents like dichloromethane/methanol | Achieves high purity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid, and how can intermediates be optimized?

- Methodological Answer : The compound can be synthesized via bromination of aminonicotinaldehyde derivatives in glacial acetic acid, followed by cyclocondensation with diethyl malonate in ethanol under reflux. For example, brominated intermediates like ethyl 6-bromo-1,8-naphthyridin-2(1H)-one-3-carboxylate are critical precursors. Piperidine is often used as a catalyst to enhance cyclization efficiency . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF) and reaction temperature (80–100°C) to improve yields (typically 70–80%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use elemental analysis (C, H, N) to confirm stoichiometry, with deviations ≤0.5% indicating purity. Mass spectrometry (MS) with molecular ion peaks (e.g., m/z 551 M⁺ for brominated analogs) and melting point determination (e.g., 151–153°C for crystalline derivatives) are standard. Cross-validate with NMR (¹H/¹³C) to confirm substituent positions .

Q. What in vitro biological models are suitable for evaluating its anticancer potential?

- Methodological Answer : Cytotoxicity assays against breast cancer cell lines (e.g., MCF7) using MTT or SRB protocols. IC₅₀ values for brominated naphthyridines range from 5–20 µM, with structure-dependent activity. Include positive controls (e.g., doxorubicin) and validate results via apoptosis markers (caspase-3/7) .

Advanced Research Questions

Q. How can computational methods optimize bromination selectivity in 1,8-naphthyridine derivatives?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict electrophilic aromatic substitution (EAS) sites. For example, bromine preferentially substitutes at the C3 position due to electron-deficient aromatic rings. Pair computational predictions with experimental validation using regioselective catalysts (e.g., FeBr₃) .

Q. How should researchers resolve contradictions in cytotoxicity data across analogs?

- Methodological Answer : Analyze substituent effects systematically. For instance, para-bromo phenyl groups (as in derivative 8d) show higher activity than fluoro analogs (8c) due to enhanced lipophilicity. Use multivariate regression to correlate logP, steric parameters, and IC₅₀ values .

Q. What strategies address low yields in multi-step syntheses of brominated naphthyridines?

- Methodological Answer : Implement telescoped reactions to bypass intermediate isolation. For example, one-pot bromination-cyclization reduces yield loss from 25% to <10%. Alternatively, use microwave-assisted synthesis (100–120°C, 30 min) to accelerate kinetics .

Q. What are the structure-activity relationships (SAR) for brominated naphthyridines in kinase inhibition?

- Methodological Answer : Bromine at C3 enhances steric bulk, disrupting ATP-binding pockets in kinases like EGFR. Compare IC₅₀ values of 3-bromo vs. 5-bromo analogs. Molecular docking (AutoDock Vina) identifies key hydrogen bonds (e.g., carboxylic acid with Lys721) .

Q. How can reaction path search methods improve scalability for industrial research?

- Methodological Answer : Combine transition-state modeling (IRC calculations) with high-throughput screening (HTS) to identify optimal catalysts. For example, ionic liquid-catalyzed Friedländer reactions reduce byproduct formation by 40% while maintaining >90% enantiomeric excess .

Data Contradiction Analysis

- Example : Conflicting cytotoxicity data for brominated vs. non-brominated derivatives may arise from assay variability (e.g., serum concentration in cell culture). Replicate studies under standardized conditions (10% FBS, 72h exposure) and validate via orthogonal assays (e.g., clonogenic survival) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.